molecular formula C3H6Br2O B041173 2,3-Dibromo-1-propanol CAS No. 96-13-9

2,3-Dibromo-1-propanol

Cat. No.: B041173
CAS No.: 96-13-9
M. Wt: 217.89 g/mol
InChI Key: QWVCIORZLNBIIC-UHFFFAOYSA-N
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Description

2,3-Dibromo-1-propanol is a halogenated alcohol with the molecular formula C₃H₆Br₂O. It is a colorless to slightly yellow viscous liquid at room temperature. This compound is soluble in water, acetone, alcohol, ether, and benzene, and is stable under normal temperatures and pressures . It has been used as an intermediate in the production of flame retardants, insecticides, and pharmaceuticals .

Mechanism of Action

Target of Action

2,3-Dibromo-1-propanol (DBP) is a halogenated alcohol that primarily targets the DNA in cells . It interacts with the genetic material, leading to mutations and chromosomal aberrations .

Mode of Action

DBP is genotoxic, meaning it can damage genetic information within a cell, causing mutations which can lead to cancer . It has shown positive results in bacterial and mammalian in vitro test systems, including Salmonella typhimurium, Escherichia coli, V79 hamster cells, and L5178Y mouse lymphoma cells . It also caused sex-linked recessive lethal mutations and reciprocal translocations in Drosophila melanogaster .

Biochemical Pathways

DBP affects several biochemical pathways. It causes sister chromatid exchange and chromosomal aberrations in cultured Chinese hamster ovary cells .

Pharmacokinetics

It is known that dbp is a metabolite of tris(2,3-dibromopropyl) phosphate in humans . More research is needed to fully understand the ADME properties of DBP and their impact on its bioavailability.

Result of Action

The primary result of DBP’s action is the induction of tumors in experimental animals . Dermal exposure to DBP caused tumors at several different tissue sites in rats and mice . It increased the combined incidence of benign and malignant skin tumors in rats and mice of both sexes . It also caused tumors at numerous other tissue sites .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DBP. For example, DBP is incompatible with oxidizers and strong acids or bases, and contact with these substances may cause fires or explosions . It is also harmful to aquatic life with long-lasting effects . More research is needed to fully understand how environmental factors influence the action of DBP.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dibromo-1-propanol can be synthesized by the addition of bromine to allyl alcohol. The reaction is typically carried out in a solvent such as carbon tetrachloride at a temperature of 25-27°C. After the addition of bromine, the mixture is heated to 50°C and maintained at this temperature for one hour. The product is then purified by distillation .

Industrial Production Methods: In an industrial setting, the production of this compound involves the same basic reaction but on a larger scale. The process includes the addition of bromine to allyl alcohol in the presence of a solvent, followed by distillation to purify the product. The reaction conditions are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-1-propanol undergoes several types of chemical reactions, including substitution and elimination reactions. It is incompatible with strong oxidizers .

Common Reagents and Conditions:

    Substitution Reactions: In the presence of nucleophiles, this compound can undergo substitution reactions to form various derivatives.

    Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.

Major Products Formed:

Comparison with Similar Compounds

  • 1,3-Dibromo-2-propanol
  • 2,2-Bis(bromomethyl)-1,3-propanediol
  • 1,3-Dichloro-2-propanol
  • 1,2-Dibromoethane
  • 2,3-Dichloro-1-propanol

Comparison: 2,3-Dibromo-1-propanol is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct physical and chemical properties that make it suitable for specific applications such as flame retardants and pharmaceuticals . Its genotoxic effects also distinguish it from other halogenated alcohols, making it a compound of interest in toxicological studies .

Properties

IUPAC Name

2,3-dibromopropan-1-ol
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InChI

InChI=1S/C3H6Br2O/c4-1-3(5)2-6/h3,6H,1-2H2
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InChI Key

QWVCIORZLNBIIC-UHFFFAOYSA-N
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Canonical SMILES

C(C(CBr)Br)O
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Molecular Formula

C3H6Br2O
Record name 2,3-DIBROMO-1-PROPANOL
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DSSTOX Substance ID

DTXSID7021817
Record name 2,3-Dibromopropanol
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Molecular Weight

217.89 g/mol
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Physical Description

2,3-dibromo-1-propanol is a clear colorless to slightly yellow viscous liquid. (NTP, 1992), Colorless to slightly yellow liquid; [CAMEO] Faintly yellow clear viscous liquid; [MSDSonline]
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Boiling Point

426 °F at 760 mmHg (NTP, 1992), 219 °C
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Flash Point

greater than 235 °F (NTP, 1992), Flash point > 113 °C
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Solubility

50 to 100 mg/mL at 68 °F (NTP, 1992), SOL IN ACETONE, ALCOHOL, ETHER, BENZENE, In water, 5.20X10+4 mg/l @ 25 °C.
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Density

2.12 at 68 °F (NTP, 1992) - Denser than water; will sink, 2.120 @ 20 °C/4 °C
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Vapor Pressure

1 mmHg at 134.6 °F ; 5 mmHg at 184.1 °F; 10 mmHg at 208.8 °F (NTP, 1992), 0.09 [mmHg], 0.09 mm Hg @ 25 °C
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Color/Form

COLORLESS LIQUID

CAS No.

96-13-9
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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